molecular formula C17H26N4O3S B2503012 4-cyclopropyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2319784-11-5

4-cyclopropyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2503012
CAS No.: 2319784-11-5
M. Wt: 366.48
InChI Key: YHIKFMBYKHQLRM-UHFFFAOYSA-N
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Description

4-cyclopropyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with cyclopropyl and methoxy groups, as well as a piperidine ring linked to a pyrrolidine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyrimidine core, followed by the introduction of the cyclopropyl and methoxy groups. The piperidine ring is then constructed and linked to the pyrrolidine sulfonyl group through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

4-cyclopropyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyrimidine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways and interactions.

    Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

  • 4-cyclopropyl-6-methoxypyrimidine
  • 4-(pyrrolidine-1-sulfonyl)piperidine
  • 6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyrimidine

Uniqueness

What sets 4-cyclopropyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyrimidine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-cyclopropyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3S/c22-25(23,20-7-1-2-8-20)21-9-5-14(6-10-21)12-24-17-11-16(15-3-4-15)18-13-19-17/h11,13-15H,1-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIKFMBYKHQLRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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